
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of an iodoanilino group attached to a benzothiazole ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione typically involves the following steps:
Iodination of Aniline: The starting material, aniline, is iodinated using iodine and sodium bicarbonate in water to produce 4-iodoaniline.
Formation of Benzothiazole Ring: The 4-iodoaniline is then reacted with 2,5-dimethyl-1,3-benzothiazole-4,7-dione under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base or a catalyst.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various anilino derivatives, while oxidation and reduction reactions can lead to different oxidation states of the benzothiazole ring .
科学的研究の応用
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of advanced materials, such as functionalized graphene oxide, which has applications in electronics and nanotechnology.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.
作用機序
The mechanism of action of 6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit DNA polymerase, thereby affecting DNA replication and cell proliferation .
類似化合物との比較
Similar Compounds
4-Iodoaniline: A precursor in the synthesis of the target compound, known for its use in dye and drug manufacturing.
6-Anilino-1H-pyrimidine-2,4-dione: An analogue with similar biological activities, used as an inhibitor of DNA polymerase.
Uniqueness
6-(4-Iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione is unique due to its specific substitution pattern and the presence of both iodoanilino and benzothiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
650635-87-3 |
|---|---|
分子式 |
C15H11IN2O2S |
分子量 |
410.2 g/mol |
IUPAC名 |
6-(4-iodoanilino)-2,5-dimethyl-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C15H11IN2O2S/c1-7-11(18-10-5-3-9(16)4-6-10)14(20)15-12(13(7)19)17-8(2)21-15/h3-6,18H,1-2H3 |
InChIキー |
VPBGLLWTTOEYIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=C(C1=O)N=C(S2)C)NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Bromo-6-[2-(methylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B12612723.png)
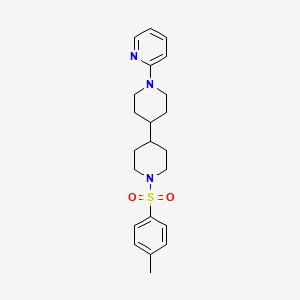
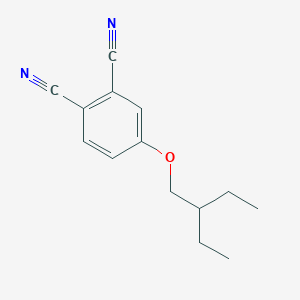
![{2,4-Bis[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol](/img/structure/B12612752.png)
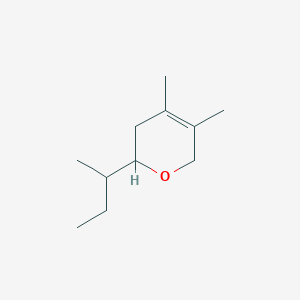
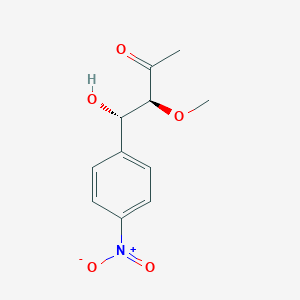
![8-[4-(4-benzylpiperazin-1-yl)sulfonylphenyl]-1-propylpurine-2,6-dione](/img/structure/B12612758.png)
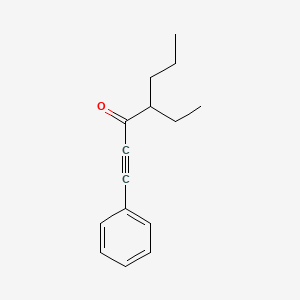
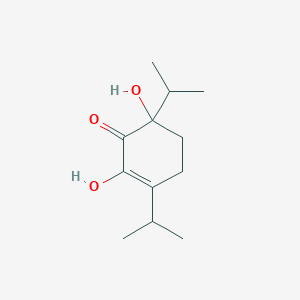
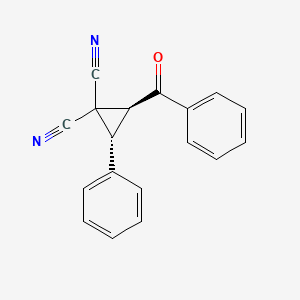
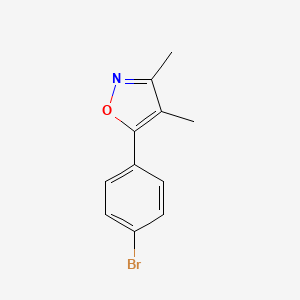
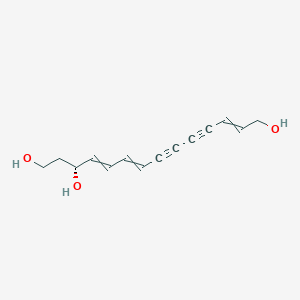
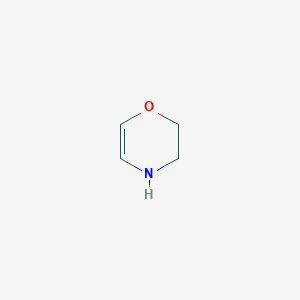
![lithium;2-chloro-5-phenyl-10H-indeno[1,2-b]indol-10-ide](/img/structure/B12612818.png)
